molecular formula C11H12N2O2S B101541 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one CAS No. 16024-86-5

3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one

Cat. No. B101541
CAS RN: 16024-86-5
M. Wt: 236.29 g/mol
InChI Key: GGPFOCXRQWRYNE-UHFFFAOYSA-N
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Description

3-(2-Hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one, also known as 2-HPQ, is a novel small molecule with a variety of biological activities. It was first discovered in the early 2000s and has since been studied for its potential applications in biomedicine and pharmaceuticals. 2-HPQ is a member of the quinazolinone family of compounds, which are characterized by their ability to bind to a variety of proteins and inhibit their activity. 2-HPQ has been shown to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, 2-HPQ has been studied for its potential applications in drug delivery, gene therapy, and biotechnology.

Scientific Research Applications

Polymer Latexes and Coatings

The compound has been utilized in the preparation of environmentally friendly coalescing aids for polymer latexes and coatings . These aids are crucial for improving the film-forming quality of latex paint, ensuring good construction performance. The novel coalescing aid derived from the compound exhibits low volatility, aligning with environmental regulations for volatile organic compounds (VOCs), and offers superior performance compared to traditional aids like Texanol.

Antibacterial and Fungicidal Applications

Derivatives of the compound have shown promising antibacterial and fungicidal properties . These activities are essential for developing new medications and treatments for infections caused by bacteria and fungi, indicating the compound’s potential in pharmaceutical research.

Protistocidal Activity

The compound’s derivatives have also demonstrated high protistocidal activity, which could be several times more effective than existing drugs like toltrazuril . This suggests its potential use in treating diseases caused by protists.

Electrochemical Sensors

Modified versions of the compound have found applications in electrochemical sensors . These sensors can be used for detecting various chemicals in food quality control, clinical, and biological settings, showcasing the compound’s versatility in analytical chemistry.

Thermal Degradation and Dielectric Properties

The thermal degradation and dielectric properties of polymers derived from the compound have been studied, providing insights into its stability and electrical behavior . This information is valuable for the development of materials with specific thermal and electrical requirements.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of novel compounds with potential applications in various fields, including materials science and medicinal chemistry . Its ability to undergo chemical transformations makes it a valuable starting material for creating new molecules with desired properties.

properties

IUPAC Name

3-(2-hydroxypropyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-7(14)6-13-10(15)8-4-2-3-5-9(8)12-11(13)16/h2-5,7,14H,6H2,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPFOCXRQWRYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C2=CC=CC=C2NC1=S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397477
Record name 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one

CAS RN

16024-86-5
Record name 2,3-Dihydro-3-(2-hydroxypropyl)-2-thioxo-4(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16024-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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